

Application Note: In Vitro Dissolution Profiling of Axitinib SR Tablets

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Compound Focus: Axitinib

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This document provides a detailed protocol for the in vitro dissolution testing of **Axitinib** Sustained-Release (SR) tablets, which are designed for a 24-hour release profile [1]. The method is aligned with Quality by Design (QbD) principles to ensure robustness and reliability in assessing product performance.

Introduction

Axitinib is a tyrosine kinase inhibitor used in cancer therapy, classified as a BCS Class II drug, indicating low solubility and high permeability [1]. This property makes its dissolution rate a critical quality attribute. Developing SR formulations is a strategic approach to enhance therapeutic outcomes by maintaining plasma concentrations and reducing dosing frequency. The dissolution test is a vital quality control tool for these formulations.

Experimental Design and Materials

Table 1: Materials and Reagents

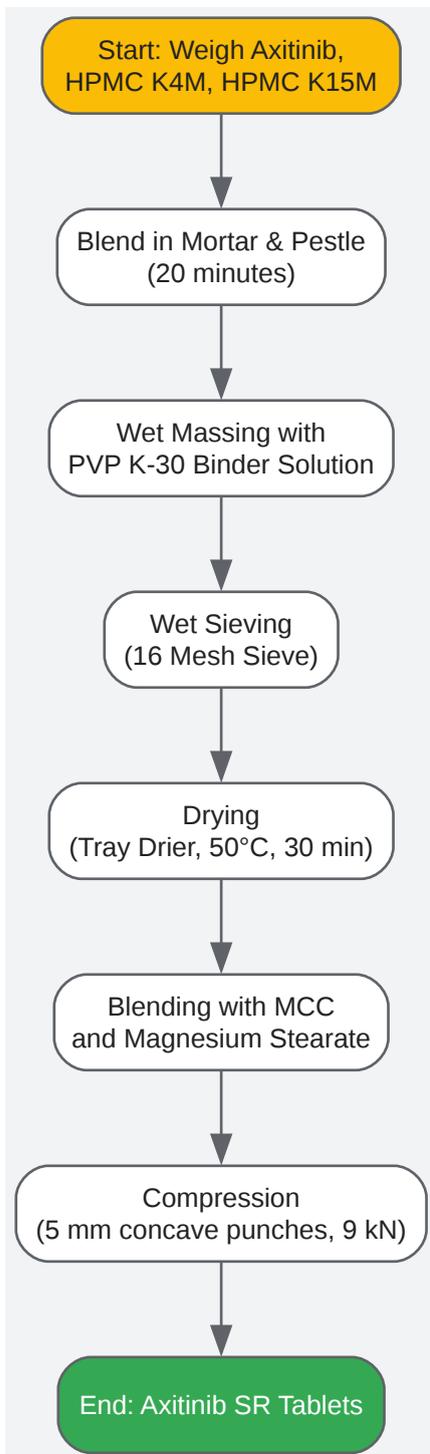
Material/Reagent	Specification/Source
Active Pharmaceutical Ingredient (API)	Axitinib
Formulation Excipients	HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101), Magnesium Stearate [1]
Dissolution Media	Biorelevant media (e.g., FaSSIF/FeSSIF) or standard pH buffers
Reagents	Analytical grade or better

Table 2: Equipment and Instrumentation

Equipment	Specification/Model
Dissolution Test Apparatus	USP Apparatus I (Baskets) or II (Paddles), 8-station
HPLC System	With UV or PDA detector
Analytical Balance	Precision ± 0.1 mg
pH Meter	Calibrated with standard buffers
Vacuum Filtration Unit	With suitable membranes (e.g., 0.45 μm)

Methodology

3.1. Formulation of Axitinib SR Tablets The following workflow outlines the manufacturing process for **Axitinib** SR tablets via wet granulation, based on the cited research [1].



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3.2. Preparation of Dissolution Media Commonly used media include:

- **pH 1.2 HCl Buffer:** Simulates gastric fluid.
- **pH 4.5 Acetate Buffer**
- **pH 6.8 Phosphate Buffer:** Simulates intestinal fluid.

- **Biorelevant Media:** Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF) for enhanced predictability.

Dissolve the required salts and adjust the pH using 0.1N HCl or NaOH. Degas the medium prior to use by heating to 37°C under vacuum with stirring.

3.3. Dissolution Test Procedure

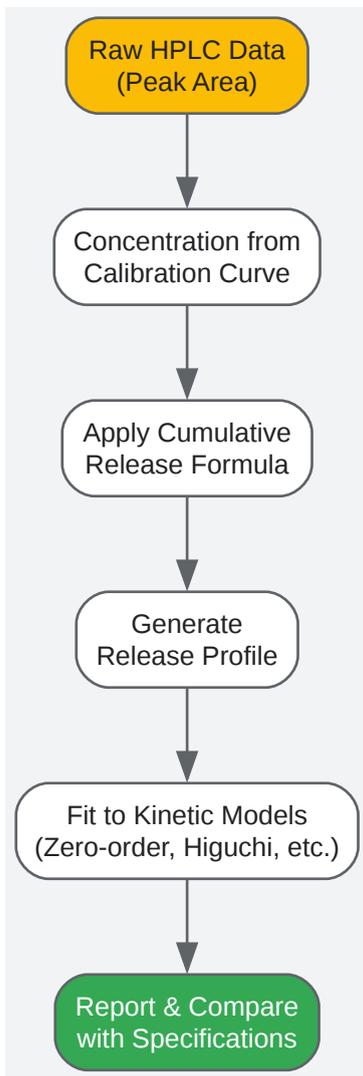
- **Apparatus Setup:** Assemble the dissolution apparatus (USP I or II). Pour **900 mL** of dissolution medium, maintained at **37°C ± 0.5°C**, into each vessel.
- **Rotation Speed:** Set to **50-75 rpm** for paddles (Apparatus II).
- **Sample Introduction:** Place one tablet in each vessel, starting the timer immediately.
- **Sampling:** Withdraw aliquots (e.g., 5-10 mL) at predetermined time intervals. Suggested time points for a 24-hour profile: **1, 2, 4, 6, 8, 10, 12, 14, 16, 20, and 24 hours**.
- **Sample Filtration:** Immediately filter withdrawn samples through a 0.45 µm membrane filter, discarding the first 1-2 mL.
- **Replenishment:** Replace the volume of the withdrawn sample with fresh, pre-warmed dissolution medium to maintain a constant volume.

3.4. Analytical Quantification (HPLC-UV)

- **Chromatographic Conditions:**
 - **Column:** C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
 - **Mobile Phase:** Acetonitrile and phosphate buffer (pH ~3.0) in a gradient or isocratic mode.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection Wavelength:** 250-280 nm (UV).
 - **Injection Volume:** 20 µL.
 - **Column Temperature:** 30-40°C.
- **Standard Solution:** Prepare **axitinib** standard solutions in the dissolution medium for a calibration curve.

Data Analysis

4.1. Calculation of Drug Release Calculate the cumulative percentage of **axitinib** released at each time point using the calibration curve and the formula below. The following diagram illustrates the data processing workflow.



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Formula: Cumulative Release (%) = $(C_n \times V_0 + \sum(C_i) \times V_s) / \text{Label Claim} \times 100$

Where:

- C_n = Concentration of the sample at time n
- V_0 = Volume of dissolution medium
- C_i = Concentration of the sample at the i - th withdrawal
- V_s = Volume of sample withdrawn

4.2. Model-Dependent Kinetics Fit the dissolution profile to various kinetic models to understand the release mechanism:

- **Zero-Order:** $Q_t = Q_0 + K_0 t$
- **First-Order:** $\ln(Q_0 - Q_t) = \ln Q_0 - K_1 t$
- **Higuchi:** $Q_t = K_H \sqrt{t}$
- **Korsmeyer-Peppas:** $Q_t / Q_\infty = K_{kp} t^n$

Protocol Summary

Standard Operating Procedure (SOP) Outline:

- **Objective:** To determine the in vitro dissolution release profile of **Axitinib** SR tablets over 24 hours.
- **Scope:** Applies to all batches of **Axitinib** SR tablets.
- **Responsibilities:** QC Analyst, QC Manager.
- **Procedure:**
 - Use USP Apparatus II (Paddles) with 900 mL of pH 6.8 phosphate buffer at $37^\circ\text{C} \pm 0.5^\circ\text{C}$.
 - Set rotation speed to 75 rpm.
 - Withdraw samples at 1, 2, 4, 6, 8, 10, 12, and 24 hours.
 - Filter and analyze samples by HPLC-UV.
 - Calculate cumulative % release and plot the dissolution profile.
- **Acceptance Criteria:** To be established based on bio-relevant targets, e.g., $Q = 80\%$ in 24 hours.

Key Experimental Considerations

- **QbD and DoE:** The development of **Axitinib** SR tablets has been successfully optimized using a **Box-Behnken Design (BBD)**. Critical formulation factors include the amounts of **HPMC K4M (X1)**, **HPMC K15M (X2)**, and **PVP (X3)**, which significantly impact the cumulative drug release over 24 hours [1].
- **Sink Conditions:** It is preferable to maintain sink conditions, where the volume of the medium is at least 3-5 times the saturation volume of the drug.
- **Validation:** The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Discussion and Conclusion

This protocol provides a framework for reliably assessing the performance of **Axitinib** SR formulations. The use of a QbD approach in formulation design ensures that the product is robust and that the dissolution test is a meaningful predictor of in vivo performance.

The primary challenge is the drug's low solubility; future work may explore the use of more biorelevant media to improve in vitro-in vivo correlation (IVIVC).

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References

1. Design and Optimization of Sustained Release Tablets ... [preprints.org]

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